Ac-Nle-Pro-Nle-Asp-AMC
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin primarily undergoes hydrolysis when exposed to proteasomes. The caspase-like site of the 26S proteasome cleaves the peptide bond, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC) .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered solution at physiological pH. Common buffers include Tris-HCl and phosphate-buffered saline (PBS). The reaction conditions often involve incubation at 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin is 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be detected using a fluorometer .
Scientific Research Applications
Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin is widely used in scientific research for the following applications:
Proteasome Activity Assays: It serves as a substrate to measure the caspase-like activity of the 26S proteasome in various biological samples
Drug Screening: It is used to screen potential inhibitors of the proteasome, which are of interest in cancer research and treatment
Biochemical Studies: It aids in understanding the mechanisms of protein degradation and turnover in cells
Mechanism of Action
The mechanism of action of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin involves its cleavage by the caspase-like site of the 26S proteasome. The proteasome recognizes the peptide sequence and hydrolyzes the peptide bond, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence of AMC can be quantified to measure proteasome activity .
Comparison with Similar Compounds
Similar Compounds
Suc-Leu-Leu-Val-Tyr-AMC: Another peptide substrate used for chymotrypsin-like activity assays of the proteasome.
Z-Leu-Leu-Glu-AMC: Used for measuring the trypsin-like activity of the proteasome.
Uniqueness
Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin is unique in its specificity for the caspase-like site of the 26S proteasome. This specificity makes it particularly valuable for studying the caspase-like activity, which is distinct from the chymotrypsin-like and trypsin-like activities measured by other substrates .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamidohexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTAROWBMZVECB-CQJMVLFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.